![molecular formula C24H23N7O3S B2422342 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-15-5](/img/structure/B2422342.png)
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a triazolo[4,3-b]pyridazine group, and a thioether linkage . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. It would contain a benzene ring (from the acetamidophenyl group), a triazole ring fused with a pyridazine ring (from the triazolo[4,3-b]pyridazine group), and a sulfur atom (from the thioether linkage) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can increase solubility in water, while the presence of aromatic rings can increase stability .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The compound has been examined for its anti-inflammatory properties . This suggests that it could be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antibacterial Activity
The compound has shown significant antibacterial activity, particularly against E. coli (Escherichia coli) and P. aeruginosa (Pseudomonas aeruginosa) which are Gram-negative bacteria, and S. aureus (Staphylococcus aureus) which is a Gram-positive bacteria . This suggests potential use in the development of new antibiotics.
Antifungal Activity
The compound has also been tested for antifungal properties, specifically against C. albicans (Candida albicans) . This could lead to the development of new antifungal medications.
Anticancer Activity
1,2,4-triazole rings, which are part of the compound’s structure, are found in a wide range of pharmaceutical drugs including anticancer agents . This suggests potential applications in cancer treatment.
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs . This is particularly relevant given the ongoing need for new antiviral medications.
Enzyme Inhibition
The compound has been found to inhibit certain enzymes . This could have various applications, including the treatment of diseases that are caused by the overactivity or underactivity of certain enzymes.
Energetic Materials
Compounds with a similar structure have been used in the synthesis of energetic materials . While this is a more specialized application, it could be relevant in certain industries.
Heat-Resistant Explosives
Some compounds with a similar structure have been used to create heat-resistant explosives . This could have applications in industries that require explosives that can withstand high temperatures.
Mecanismo De Acción
Target of Action
Similar compounds with a triazole core have been found to interact with a variety of enzymes and receptors . This suggests that the compound could potentially target a wide range of biological entities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This could potentially explain the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have shown diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antifungal, and anticancer effects . This suggests that this compound could potentially have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3S/c1-16(32)26-18-7-9-19(10-8-18)27-22(33)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-25-24(34)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,25,34)(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQZKLJTSDJHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

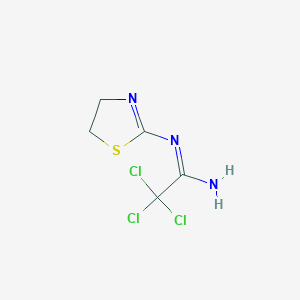

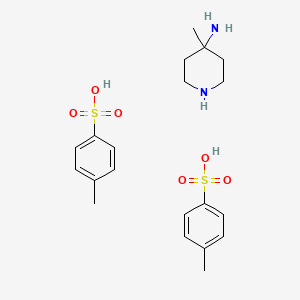
![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)
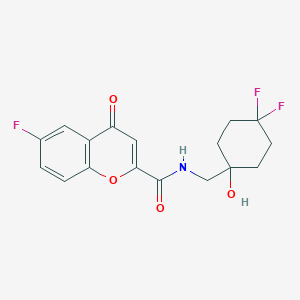
![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)
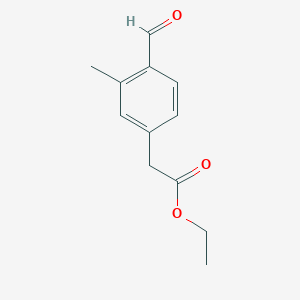
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)


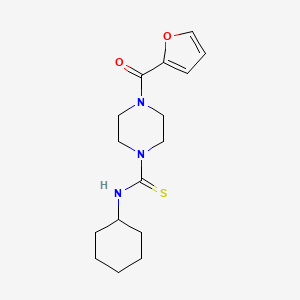
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)